(3aS,6aS)-1-[[2-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole
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Overview
Description
The compound “(3aS,6aS)-1-[[2-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole” is a complex organic molecule that features a pyrrolo[2,3-c]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include a substituted pyrazole and a phenylmethyl derivative. Key steps could involve:
Formation of the pyrazole ring: This might be achieved through cyclization reactions involving hydrazines and diketones.
Attachment of the phenylmethyl group: This could involve nucleophilic substitution reactions.
Construction of the pyrrolo[2,3-c]pyrrole core: This might be achieved through cyclization reactions involving amines and aldehydes or ketones.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This could involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This might involve nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. It could also serve as a ligand in coordination chemistry.
Biology
In biology, the compound might be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as acting as a drug candidate for various diseases.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or advanced composites.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. This might involve binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrrolo[2,3-c]pyrrole derivatives or pyrazole-containing molecules.
Uniqueness
The uniqueness of this compound could be attributed to its specific structural features, such as the combination of the pyrazole and pyrrolo[2,3-c]pyrrole moieties, which might confer unique chemical and biological properties.
Properties
IUPAC Name |
(3aS,6aS)-1-[[2-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4/c1-13-9-14(2)22(20-13)17-6-4-3-5-16(17)12-21-8-7-15-10-19-11-18(15)21/h3-6,9,15,18-19H,7-8,10-12H2,1-2H3/t15-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKHKTCETGUGIW-MAUKXSAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2CN3CCC4C3CNC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C2=CC=CC=C2CN3CC[C@@H]4[C@H]3CNC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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